molecular formula C10H9N5O3 B3339374 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid CAS No. 1016820-03-3

2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid

Cat. No.: B3339374
CAS No.: 1016820-03-3
M. Wt: 247.21 g/mol
InChI Key: BQJGXIYZXXFPCR-UHFFFAOYSA-N
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Description

2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid is a chemical compound that features a tetrazole ring, an acetamido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring or the acetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction could produce reduced forms of the compound with modified functional groups.

Mechanism of Action

The mechanism of action of 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring and acetamido group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. For example, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid is unique due to the presence of both a tetrazole ring and an acetamido group attached to a benzoic acid moiety

Properties

IUPAC Name

2-[[2-(tetrazol-1-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O3/c16-9(5-15-6-11-13-14-15)12-8-4-2-1-3-7(8)10(17)18/h1-4,6H,5H2,(H,12,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJGXIYZXXFPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid

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